N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine
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Overview
Description
N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a nitrophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine typically involves the condensation of 3-nitrobenzaldehyde with quinolin-8-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Commonly used catalysts include acids or bases, and the reaction is often performed in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation or microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of aminomethylquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminomethylquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine involves its interaction with various molecular targets. The compound can bind to DNA and inhibit the replication of cancer cells. It can also interact with enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial and antimalarial effects. The nitrophenyl group plays a crucial role in the compound’s ability to generate reactive oxygen species, which can induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A derivative of quinoline with similar biological activities.
Quinoxalines: Compounds with a similar nitrogen-containing heterocyclic structure.
Pyrazoloquinolines: Compounds that combine quinoline and pyrazole moieties.
Uniqueness
N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine is unique due to the presence of both a quinoline and a nitrophenyl group in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]quinolin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c21-20(22)14-7-1-4-12(10-14)11-18-19-15-8-2-5-13-6-3-9-17-16(13)15/h1-11,19H/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHUXNCRRBWJAF-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN=CC3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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